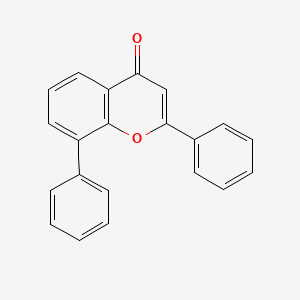
N-Acetyl-S-1-naphthylcysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-S-1-naphthylcysteine is a chemical compound with the molecular formula C15H15NO3S It is a derivative of cysteine, an amino acid, and naphthalene, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-S-1-naphthylcysteine can be synthesized through a multi-step process involving the acetylation of cysteine and subsequent reaction with 1-naphthyl isothiocyanate. The reaction typically requires a solvent such as ethanol or methanol and is carried out under reflux conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-1-naphthylcysteine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while nucleophilic substitution with alkyl halides can introduce alkyl groups into the molecule.
Scientific Research Applications
N-Acetyl-S-1-naphthylcysteine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential role in modulating biological pathways and as a probe for investigating cellular processes.
Medicine: Research has explored its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N-Acetyl-S-1-naphthylcysteine involves its interaction with cellular thiols and its ability to modulate redox-sensitive signaling pathways. The compound can scavenge reactive oxygen species, thereby reducing oxidative stress and preventing cellular damage. It also influences the activity of various enzymes and transcription factors involved in inflammation and cell survival.
Comparison with Similar Compounds
Similar Compounds
N-Acetylcysteine: A well-known antioxidant and mucolytic agent.
S-1-naphthylcysteine: A related compound with similar structural features but lacking the acetyl group.
N-Acetyl-S-2-naphthylcysteine: A structural isomer with the naphthyl group in a different position.
Uniqueness
N-Acetyl-S-1-naphthylcysteine is unique due to its specific combination of the acetyl group and the 1-naphthyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
51325-34-9 |
|---|---|
Molecular Formula |
C15H15NO3S |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-naphthalen-1-ylsulfanylpropanoic acid |
InChI |
InChI=1S/C15H15NO3S/c1-10(17)16-13(15(18)19)9-20-14-8-4-6-11-5-2-3-7-12(11)14/h2-8,13H,9H2,1H3,(H,16,17)(H,18,19)/t13-/m0/s1 |
InChI Key |
ZPIZTIRUMJJYIY-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSC1=CC=CC2=CC=CC=C21)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSC1=CC=CC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Phenyl-2-(propan-2-yl)-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B11837359.png)
![2-Chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11837370.png)
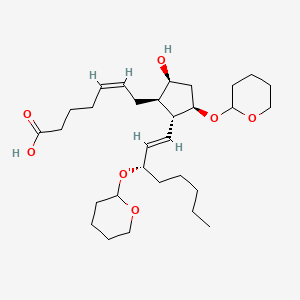
![N-[6-(Dimethylamino)naphthalen-1-yl]benzamide](/img/structure/B11837374.png)


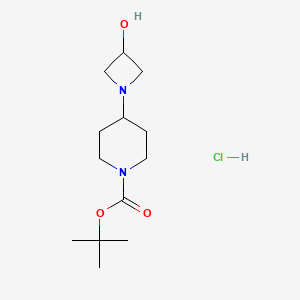
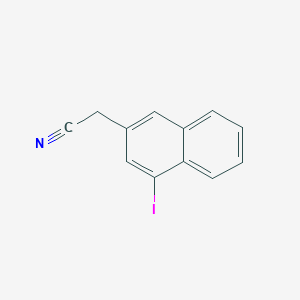
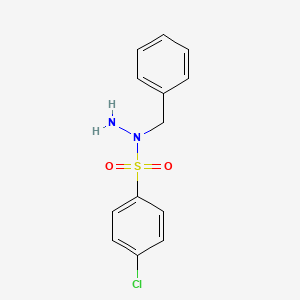


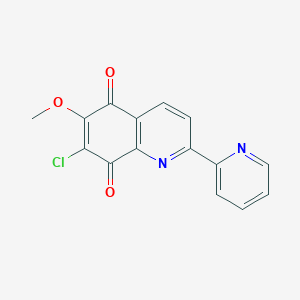
![N-[2-(Naphthalen-1-yl)prop-2-en-1-yl]benzamide](/img/structure/B11837402.png)
